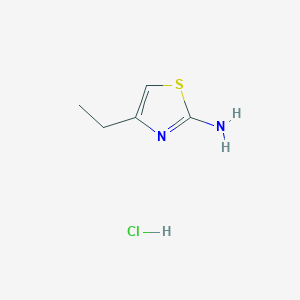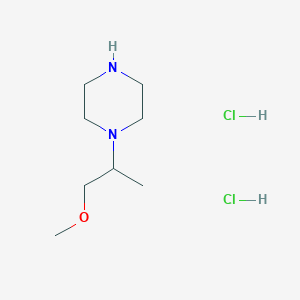![molecular formula C12H8ClNO3 B1424968 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid CAS No. 289044-48-0](/img/structure/B1424968.png)
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
Descripción general
Descripción
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, also known as 4-Chloro-2-pyridinoxybenzoic acid (4-CPBA) is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 4-CPBA has been used in the synthesis of a wide range of compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. In addition, it has been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and hypertension.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound can be used in the study of crystal structures. For instance, a similar compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been analyzed for its crystal structure . This kind of research can provide valuable insights into the physical and chemical properties of the compound.
Antimicrobial Applications
Compounds with a similar structure have shown antimicrobial properties . Therefore, “4-[(5-Chloropyridin-2-yl)oxy]benzoic acid” could potentially be used in the development of new antimicrobial agents.
Antioxidative Applications
Similar compounds have also demonstrated antioxidative properties . This suggests that “4-[(5-Chloropyridin-2-yl)oxy]benzoic acid” could be used in the development of antioxidative agents, which are important in various fields, including healthcare and food preservation.
Antibiotic Applications
The compound could potentially be used in the development of new antibiotics, as similar compounds have shown antibiotic properties .
Anticancer Applications
Compounds with a similar structure have shown anticancer properties . This suggests that “4-[(5-Chloropyridin-2-yl)oxy]benzoic acid” could potentially be used in the development of new anticancer drugs.
Anti-fibrosis Applications
A study has shown that pyrimidine derivatives, which are structurally similar to “4-[(5-Chloropyridin-2-yl)oxy]benzoic acid”, have anti-fibrotic activities . Therefore, this compound could potentially be used in the development of anti-fibrotic drugs.
Positron Emission Tomography (PET) Radioligand
The compound could potentially be used in the preparation of PET radioligands, which are used in medical imaging .
Synthesis of Other Esters
The compound could potentially be used in the synthesis of other esters . This could be useful in various fields, including pharmaceuticals and materials science.
Mecanismo De Acción
Target of Action
The primary targets of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to target nuclear receptors and caspases , which play crucial roles in cellular processes such as regulation of gene expression and apoptosis, respectively.
Mode of Action
The exact mode of action of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid For instance, compounds with similar structures have been shown to undergo reactions at the benzylic position .
Biochemical Pathways
The specific biochemical pathways affected by 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to affect pathways involving oxidative addition and transmetalation .
Result of Action
The molecular and cellular effects of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to have antimicrobial , antioxidative , antibiotic , and anticancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to be persistent in the environment .
Propiedades
IUPAC Name |
4-(5-chloropyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGCYYLGIDUOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)


![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)

![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)


![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1424898.png)

![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)

![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)